molecular formula C9H16O3S B2953625 2-(1-Cyclohexenyl)ethyl methanesulfonate CAS No. 136425-21-3

2-(1-Cyclohexenyl)ethyl methanesulfonate

Cat. No.: B2953625
CAS No.: 136425-21-3
M. Wt: 204.28
InChI Key: ALBFKWYZSTXVDI-UHFFFAOYSA-N
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Description

2-(1-Cyclohexenyl)ethyl methanesulfonate is a chemical compound with the CAS number 136425-21-3 . It is used in various chemical reactions and has been the subject of several studies.


Synthesis Analysis

The synthesis of 2-(1-Cyclohexenyl)ethylamine, a related compound, has been developed starting from cyclohexanone via five chemical transformations . This process features an expeditious synthesis in an integrated flow platform with in-line separation and without any intermediate purification . Another synthetic method involves using cyclohexanone and Grignard reagent to carry out Grignard reaction in organic solvent .


Chemical Reactions Analysis

2-(1-Cyclohexenyl)ethylamine, a related compound, has been used as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide . Another study discusses a novel process for the preparation of 2-(1-cyclohexenyl)ethylamine by reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine .

Scientific Research Applications

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to methanesulfonates, serves as a sulfur source for various aerobic bacteria, contributing to the biogeochemical cycling of sulfur. This compound is formed in large quantities in the atmosphere and is utilized by bacteria like Methylosulfonomonas and Methylobacterium, highlighting its ecological and microbial relevance (Kelly & Murrell, 1999).

Organic Synthesis

In the field of organic synthesis, methanesulfonic acid and its derivatives, such as 2-(1-Cyclohexenyl)ethyl methanesulfonate, play a crucial role. For example, efficient construction of indole rings from 2-ethynylaniline derivatives has been achieved using copper(II) salts in the presence of methanesulfonate, demonstrating its utility in complex organic transformations (Hiroya et al., 2002).

Materials Science

In materials science, diethyltin(methoxy)methanesulfonate has been used to derive three-dimensional self-assemblies with sulfonate-phosphonate ligands, showcasing the potential of methanesulfonate derivatives in constructing novel materials (Shankar et al., 2011).

Environmental Chemistry

Methanesulfonic acid's role extends to environmental chemistry, where its use as a catalyst in the production of linear alkylbenzenes presents an environmentally benign route due to its biodegradability and recyclability (Luong et al., 2004). This aspect underlines the environmental benefits and applications of methanesulfonic acid and its derivatives.

Safety and Hazards

The safety data sheet for ethyl methanesulfonate, a related compound, indicates that it is harmful if swallowed, may cause genetic defects, may cause cancer, and is suspected of damaging fertility . It is recommended to use personal protective equipment as required, and to obtain special instructions before use .

Future Directions

The application of EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification . The continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine has potential for further development and optimization .

Mechanism of Action

Target of Action

It is known that this compound is a key intermediate in the synthesis of morphinans , which are highly pharmacologically active chemicals widely used as analgesic and antitussive agents in clinical treatment . Therefore, it can be inferred that the targets of this compound would be related to the pain and cough pathways targeted by morphinans.

Mode of Action

It is known that methanesulfonate esters, such as ethyl methanesulfonate (ems), are alkylating agents that can induce chemical modification of nucleotides, creating base changes and nucleotide mutations . This suggests that 2-(1-Cyclohexenyl)ethyl methanesulfonate might interact with its targets through a similar mechanism, inducing changes that could potentially lead to the pharmacological effects observed with morphinans.

Biochemical Pathways

Given its role as an intermediate in the synthesis of morphinans , it is likely involved in the biochemical pathways related to pain and cough relief, which are the primary therapeutic applications of morphinans.

Result of Action

Given its role as an intermediate in the synthesis of morphinans , the effects of this compound’s action would likely be related to the analgesic and antitussive effects observed with morphinans.

Properties

IUPAC Name

2-(cyclohexen-1-yl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBFKWYZSTXVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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